molecular formula C22H20O6 B13083427 Gnetupendin B

Gnetupendin B

Cat. No.: B13083427
M. Wt: 380.4 g/mol
InChI Key: DHOWKHPVWVNKPP-GORDUTHDSA-N
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Description

Gnetupendin B is a stilbenoid compound isolated from the lianas of Gnetum pendulum, a plant traditionally used in Chinese medicine for treating respiratory infections . Structurally, it is characterized by the molecular formula C₂₂H₂₀O₆ and a dimeric stilbene framework with hydroxyl and methoxy substituents . Its primary pharmacological significance lies in its anti-influenza activity, targeting the H3N2 subtype through neuraminidase (NA) inhibition .

Properties

Molecular Formula

C22H20O6

Molecular Weight

380.4 g/mol

IUPAC Name

4-[(3,4-dihydroxyphenyl)methyl]-5-[(E)-2-(4-hydroxy-3-methoxyphenyl)ethenyl]benzene-1,3-diol

InChI

InChI=1S/C22H20O6/c1-28-22-10-13(3-7-19(22)25)2-5-15-11-16(23)12-20(26)17(15)8-14-4-6-18(24)21(27)9-14/h2-7,9-12,23-27H,8H2,1H3/b5-2+

InChI Key

DHOWKHPVWVNKPP-GORDUTHDSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/C2=C(C(=CC(=C2)O)O)CC3=CC(=C(C=C3)O)O)O

Canonical SMILES

COC1=C(C=CC(=C1)C=CC2=C(C(=CC(=C2)O)O)CC3=CC(=C(C=C3)O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

GnetupendinB is typically isolated from the lianas of Gnetum pendulum through a series of extraction and purification processes. The isolation involves solvent extraction followed by chromatographic techniques to purify the compound. The structure of GnetupendinB is determined using spectral evidence, especially 2D NMR spectroscopic techniques .

Industrial Production Methods

Currently, there is limited information on the industrial production methods of GnetupendinB. Most of the available data pertains to laboratory-scale isolation and purification from natural sources.

Chemical Reactions Analysis

Oxidative Coupling Reactions

Gnetupendin B is biosynthesized via oxidative coupling of sinapyl alcohol derivatives. This process involves radical intermediates formed through enzymatic oxidation, leading to dimerization or oligomerization . For example:

  • Mechanism : Single-electron oxidation generates phenoxy radicals, which couple at specific positions (e.g., C8–C8 or C5–O–C4 bonds) to form stilbene dimers .

  • Example : Coupling of two sinapyl alcohol units yields this compound, characterized by a tetrahydrofuran ring structure .

Enzyme Inhibition Reactions

This compound interacts with viral neuraminidase (NA) and other enzymes, inhibiting their activity through specific binding interactions:

Anti-Influenza Activity

  • Target : Influenza A/Guangdong/243/72 (H3N2) neuraminidase .

  • Mechanism : Hydrogen-bond interactions with catalytic residues (e.g., Thr190) and hydrophobic interactions within the enzyme active site .

  • Kinetics :

    Assay TypeIC₅₀ (µg/mL)Selectivity Index (SI)
    NA Inhibition 5.0Not reported
    CPE Reduction 6.1732.40

Anti-Inflammatory Activity

This compound reduces pro-inflammatory markers (e.g., COX-2, TNF-α) via modulation of NF-κB signaling pathways, though detailed reaction mechanisms remain under study .

Structural Reactivity and Stability

The compound’s hydroxyl and methoxy groups influence its reactivity:

  • Hydrogen Bonding : Facilitates interactions with biological targets (e.g., Thr190 in NA) .

  • Oxidation Sensitivity : The phenolic hydroxyl groups are prone to oxidation, forming quinone intermediates under oxidative conditions .

  • Photochemical Reactivity : UV exposure induces isomerization or degradation, common in stilbenoids.

Synthetic Modifications

While direct synthesis of this compound is challenging, related stilbenoids are synthesized via:

  • Asymmetric Aldol Reactions : Used to establish stereochemistry in synthetic analogs .

  • Cross-Coupling Reactions : Pd-catalyzed couplings to construct the stilbene backbone.

Scientific Research Applications

Mechanism of Action

GnetupendinB exerts its effects primarily through its interaction with viral neuraminidase, an enzyme crucial for the replication of influenza viruses. By inhibiting neuraminidase, GnetupendinB prevents the release of new viral particles from infected cells, thereby reducing the spread of the virus .

Comparison with Similar Compounds

Structural and Source Comparison

Compound Molecular Formula Source Key Structural Features
Gnetupendin B C₂₂H₂₀O₆ Gnetum pendulum Dimeric stilbene with hydroxyl/methoxy groups
Shegansu B Not specified Gnetum pendulum Dimeric stilbene; similar backbone to this compound
Gnetin D C₃₀H₂₆O₈ Gnetum parvifolium Tetrameric stilbene with multiple methoxy groups
Isorhapontigenin C₁₅H₁₄O₃ Gnetum pendulum Monomeric stilbene with a hydrophobic C3′ substituent
Vaticanol B C₄₂H₃₂O₁₁ Vatica species Complex oligomeric stilbene; inactive against IAV

Structural Insights :

  • Oligomerization : this compound and Shegansu B are dimers, while Gnetin D is a tetramer. Higher oligomerization (e.g., Gnetin D) correlates with enhanced NA inhibition .
  • Substituents : Methoxy groups in Gnetin D and hydrophobic groups in Isorhapontigenin significantly boost antiviral activity .

Antiviral Activity Against Influenza Virus

Compound NA Inhibition IC₅₀ (µg/mL) CPE Reduction IC₅₀ (µg/mL) Target Virus Reference
This compound 5.0–26.3 mg/mL 11.99 H3N2
Shegansu B 8.2 mg/mL 0.67 H3N2
Gnetin D 5.54 mg/mL 5.54 H3N2
Isorhapontigenin 7.8 mg/mL 8.50 H3N2
Oseltamivir 0.04 0.04 H3N2

Key Findings :

  • Potency : Gnetin D is the most potent NA inhibitor (IC₅₀ = 5.54 mg/mL), outperforming this compound (IC₅₀ = 5.0–26.3 mg/mL) . However, in cell-based assays (CPE reduction), Shegansu B shows superior activity (IC₅₀ = 0.67 µg/mL) .
  • Mechanism: NA inhibition is the primary antiviral mechanism, but structural differences affect cellular uptake and efficacy. For example, this compound’s dimeric structure may limit membrane permeability compared to monomeric Isorhapontigenin .

Functional Diversity :

  • Vaticanol B, though inactive against influenza, exhibits cytotoxicity in cancer models, highlighting structural nuances in bioactivity .

Structure-Activity Relationship (SAR) Insights

  • Methoxy Groups : Increase NA binding affinity (e.g., Gnetin D vs. This compound) .
  • Hydrophobic Substituents : Enhance cellular uptake (e.g., Isorhapontigenin’s C3′ group) .
  • Oligomerization : Higher oligomers (tetramers > dimers) show stronger NA inhibition but may reduce bioavailability .

Q & A

Q. How should researchers document negative or inconclusive results from this compound studies to avoid publication bias?

  • Methodological Answer : Submit negative findings to preprint servers (e.g., bioRxiv) or journals specializing in null results (e.g., PLOS ONE). Use FAIR data principles to share datasets, ensuring metadata includes experimental conditions and quality controls. Cite these datasets in future meta-analyses to contextualize their significance .

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